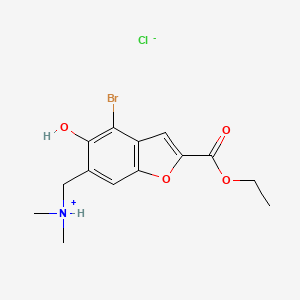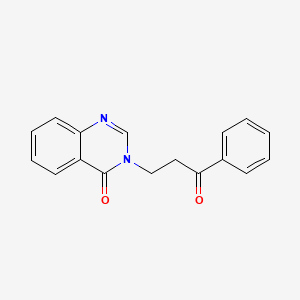
4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-: is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a 3-oxo-3-phenylpropyl group attached to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-oxo-3-phenylpropanoic acid to yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups and oxidation states .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Quinazolinone derivatives have shown promising activity against various biological targets, including enzymes and receptors .
Medicine: In medicine, quinazolinone derivatives are explored for their therapeutic potential. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinazolin-4(3H)-one: A closely related compound with similar structural features.
3-Oxo-3-phenylpropanoic acid: A precursor used in the synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-.
Uniqueness: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- is unique due to the presence of the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .
Eigenschaften
CAS-Nummer |
84671-76-1 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
3-(3-oxo-3-phenylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c20-16(13-6-2-1-3-7-13)10-11-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |
InChI-Schlüssel |
BUZYLMIVGMUYHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


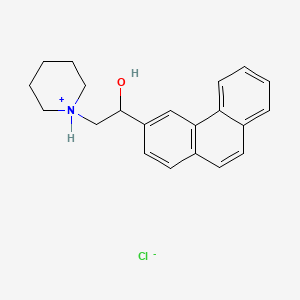

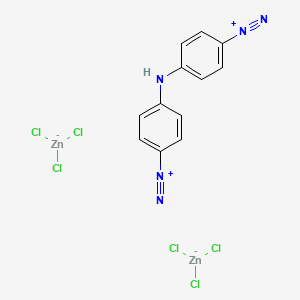
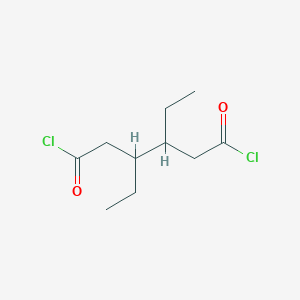

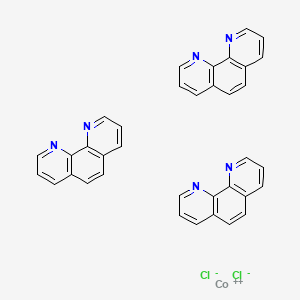
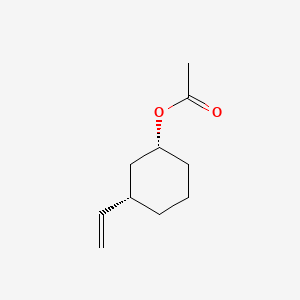
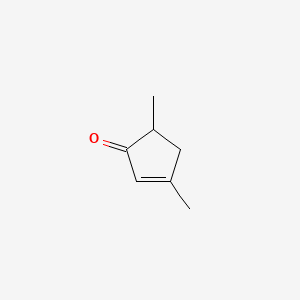
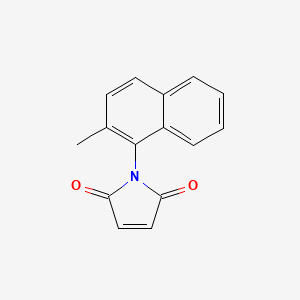
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


